molecular formula C8H6ClNO3S2 B8526040 4-Chloro-5-hydroxy-2-sulfamoylbenzo[b]thiophene

4-Chloro-5-hydroxy-2-sulfamoylbenzo[b]thiophene

Cat. No.: B8526040
M. Wt: 263.7 g/mol
InChI Key: XSHKFYGDAYFRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-hydroxy-2-sulfamoylbenzo[b]thiophene is a useful research compound. Its molecular formula is C8H6ClNO3S2 and its molecular weight is 263.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClNO3S2

Molecular Weight

263.7 g/mol

IUPAC Name

4-chloro-5-hydroxy-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C8H6ClNO3S2/c9-8-4-3-7(15(10,12)13)14-6(4)2-1-5(8)11/h1-3,11H,(H2,10,12,13)

InChI Key

XSHKFYGDAYFRCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)S(=O)(=O)N)C(=C1O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 5-hydroxy-2-sulfamoylbenzo[b]thiophene (3.0 g, 0.013 mole) in CH3CN (60 ml) was treated with N,N-dimethylformamide dimethylacetal (1.75 ml, 0.013 mole). Within 5 minutes, the protected sulfonamide started to precipitate. After 10 minutes, this was redissolved by the addition of CH3CN (65 ml). N-Chlorosuccinimide, (1.91 g, 0.0143 mole) was added in one portion and the mixture was stirred at ambient temperature. After 2 days, another 175 mg of N-chlorosuccinimide was added and stirring was continued for another 3 days. The solvent was evaporated under reduced pressure and the residual solid was triturated with H2O (100 ml) and collected. This solid then was suspended in 6N HCl (70 ml) and heated on the steam bath for 61/2 hours. The resulting solid was extracted into ethyl acetate. Evaporation of the washed and dried extract under reduced pressure left 3.1 g (90%) of 4-chloro-5-hydroxy-2-sulfamoylbenzo[ b]thiophene, m.p. 198°-201° C. Recrystallization from H2O, decolorizing with charcoal, gave 2.6 g, m.p. 203°-205° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Three
Quantity
175 mg
Type
reactant
Reaction Step Four

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